molecular formula C12H19N3O4 B2641623 2-[(TERT-BUTOXYCARBONYL)AMINO]-4-(IMIDAZOL-1-YL)BUTANOIC ACID CAS No. 1260639-38-0

2-[(TERT-BUTOXYCARBONYL)AMINO]-4-(IMIDAZOL-1-YL)BUTANOIC ACID

Cat. No.: B2641623
CAS No.: 1260639-38-0
M. Wt: 269.301
InChI Key: QAHLADCBKOUMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(tert-Butoxycarbonyl)amino]-4-(imidazol-1-yl)butanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butoxycarbonyl)amino]-4-(imidazol-1-yl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

    Formation of the Imidazole Derivative: The protected amino acid is then reacted with imidazole under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butoxycarbonyl)amino]-4-(imidazol-1-yl)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various electrophiles, depending on the desired substitution

Major Products Formed

    Deprotection: Free amine derivative

    Substitution: Substituted imidazole derivatives

Mechanism of Action

The mechanism of action of 2-[(tert-Butoxycarbonyl)amino]-4-(imidazol-1-yl)butanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group to prevent unwanted reactions during synthesis. The protected compound can then undergo various chemical transformations. Upon completion of the desired reactions, the Boc group is removed to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(tert-Butoxycarbonyl)amino]-4-(imidazol-1-yl)butanoic acid is unique due to the presence of the imidazole ring, which imparts specific chemical properties and reactivity. The imidazole ring can participate in various biochemical interactions, making this compound valuable in medicinal chemistry and biological studies .

Properties

IUPAC Name

4-imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)4-6-15-7-5-13-8-15/h5,7-9H,4,6H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHLADCBKOUMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN1C=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.